molecular formula C21H43O4 B13338175 Starbld0043212

Starbld0043212

Cat. No.: B13338175
M. Wt: 359.6 g/mol
InChI Key: LJCDNJFAKAENFP-UHFFFAOYSA-N
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Description

Starbld0043212 (CAS No. 1046861-20-4) is a heterocyclic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits a unique combination of physicochemical properties, including high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) in aqueous media. Its log P values (XLOGP3: 2.15; SILICOS-IT: 0.61) suggest a balance between lipophilicity and hydrophilicity, making it suitable for pharmaceutical and agrochemical applications. Notably, this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Properties

Molecular Formula

C21H43O4

Molecular Weight

359.6 g/mol

InChI

InChI=1S/C13H25O3.C8H18O/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14;1-3-4-5-6-7-8(2)9/h14H,1-12H2;8-9H,3-7H2,1-2H3

InChI Key

LJCDNJFAKAENFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)O.[CH2]CCCCCCCCCC(=O)OCCO

Origin of Product

United States

Preparation Methods

Polyethylene glycol 12-hydroxystearate is synthesized through the esterification of polyethylene glycol with 12-hydroxystearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods involve large-scale esterification reactors and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Polyethylene glycol 12-hydroxystearate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Starbld0043212 with structurally and functionally analogous boronic acid derivatives, emphasizing key physicochemical and pharmacological properties:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid Reference Compound A
CAS No. 1046861-20-4 1072942-84-3 1256338-22-6 N/A
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂ C₇H₇BO₂
Molecular Weight (g/mol) 235.27 219.26 254.25 121.94
Log Po/w (XLOGP3) 2.15 2.30 2.78 1.45
Solubility (mg/mL) 0.24 0.18 0.09 1.50
TPSA (Ų) 40.46 40.46 40.46 40.46
BBB Permeability Yes No No Yes
Synthetic Accessibility 2.07 1.89 2.34 1.50
Similarity Score N/A 0.87 0.71 0.65

Key Findings:

Structural Analogues : this compound shares a bromochlorophenyl boronic acid core with its analogues but differs in substituent positioning, leading to variations in solubility and BBB penetration .

Bioavailability : this compound demonstrates superior BBB permeability compared to its analogues, attributed to its optimized log P and polar surface area (TPSA) .

Synthetic Complexity : The compound’s synthetic accessibility score (2.07) is higher than Reference Compound A (1.50), indicating a more straightforward synthesis pathway despite its complex halogenation pattern .

Discussion of Comparative Advantages and Limitations

Advantages of this compound :

  • Enhanced CNS Activity : Its BBB permeability makes it a candidate for neurological drug development, unlike analogues restricted to peripheral targets .
  • Stability in Physiological Media : The compound’s log S (ESOL) value (-2.99) and moderate solubility reduce precipitation risks in biological systems .
  • Scalable Synthesis : The use of commercially available catalysts and mild reaction conditions (75°C, 1.3 hours) supports industrial-scale production .

Limitations :

  • Solubility Constraints: this compound’s solubility (0.24 mg/mL) is lower than Reference Compound A (1.50 mg/mL), necessitating formulation optimization for intravenous delivery .
  • Structural Sensitivity: Minor modifications in halogen positioning (e.g., 6-bromo vs. 3-bromo substitution) significantly alter pharmacological profiles, requiring rigorous structure-activity relationship (SAR) studies .

Future Research Directions

Formulation Studies: Investigate co-solvents or nanoparticle carriers to enhance solubility without compromising BBB permeability .

In Vivo Efficacy : Validate CNS-targeted efficacy in animal models, leveraging its BBB permeability .

Expanded SAR Analysis : Explore derivatives with fluorinated or iodinated substituents to modulate log P and bioavailability .

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